(R)-Tert-leucinol
CAS No.: 112245-09-7
Cat. No.: VC20870536
Molecular Formula: C6H15NO
Molecular Weight: 117.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112245-09-7 |
---|---|
Molecular Formula | C6H15NO |
Molecular Weight | 117.19 g/mol |
IUPAC Name | (2R)-2-amino-3,3-dimethylbutan-1-ol |
Standard InChI | InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 |
Standard InChI Key | JBULSURVMXPBNA-YFKPBYRVSA-N |
Isomeric SMILES | CC(C)(C)[C@H](CO)N |
SMILES | CC(C)(C)C(CO)N |
Canonical SMILES | CC(C)(C)C(CO)N |
Introduction
Chemical Identity and Properties
Structural Characteristics
(R)-Tert-leucinol belongs to the class of amino alcohols, featuring a primary amine group at the C2 position and a primary hydroxyl group at C1. Its structure contains a tert-butyl group at C3, which contributes to its unique steric properties and makes it particularly valuable in asymmetric synthesis applications. The compound exhibits chirality at the C2 carbon, with the (R) configuration being the focus of this article.
Physical and Chemical Properties
The physical and chemical properties of (R)-tert-leucinol are summarized in the table below:
Property | Value |
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CAS Number | 112245-09-7 |
Molecular Formula | C6H15NO |
Molecular Weight | 117.19 g/mol |
Physical State | Liquid |
Color | Colorless to Yellow |
Density | 0.9 g/mL at 25°C |
Optical Rotation | [α]20/D -34° to -40° (20°C, 589nm, c=0.7, ethanol) |
Boiling Point | 70°C at 0.4 mmHg |
Melting Point | 30-33°C |
SMILES Notation | CC(C)(C)C@@HCO |
The negative optical rotation value confirms the (R) configuration of the compound, distinguishing it from its enantiomer .
Spectroscopic Characteristics
The authenticity and purity of (R)-tert-leucinol are commonly verified through infrared spectroscopy. The compound exhibits characteristic absorption bands that correspond to the primary amine (NH2) and primary alcohol (OH) functional groups. These spectroscopic properties are essential for quality control in commercial preparations and research applications .
Synthesis Methods
Classical Resolution of Racemic Mixtures
A significant breakthrough in the preparation of (R)-tert-leucinol came through the development of a classical resolution method for the racemic mixture. As described by Drauz et al., this approach allows for the straightforward preparation of both enantiomers, but is particularly valuable for obtaining the (R) enantiomer, which had previously been difficult to synthesize .
The method yields both high optical purity and good chemical yields, making it industrially relevant. The process involves:
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Preparation of racemic tert-leucinol
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Resolution using chiral resolving agents
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Separation of the resulting diastereomers
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Recovery of optically pure (R)-tert-leucinol
This resolution method represented a significant advancement over previous approaches that relied on the synthesis and reduction of (R)-tert-leucine, which was itself difficult to obtain in optically pure form .
Alternative Synthetic Routes
Alternative routes to (R)-tert-leucinol include the reduction of (R)-tert-leucine, which can be obtained through enzymatic methods. Research by Drauz and colleagues demonstrated the feasibility of enzyme-assisted preparation of D-tert-leucine (equivalent to (R)-tert-leucine) using proteases from Bacillus licheniformis to catalyze the enzymatic hydrolysis of (±)-N-acetyl-tert-leucine esters .
The enzymatic approach offers advantages in terms of stereoselectivity, though the classical resolution method remains valuable for large-scale production of (R)-tert-leucinol due to its operational simplicity and cost-effectiveness.
Applications in Organic Synthesis
Role in Asymmetric Synthesis
(R)-Tert-leucinol serves as a crucial chiral auxiliary in asymmetric synthesis, where it can direct the stereochemical outcome of reactions. The compound's utility stems from several structural features:
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The primary amine group, which can form imines and enamines
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The primary alcohol function, which can be used in various transformations
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The bulky tert-butyl group, which provides significant steric hindrance to direct stereoselectivity
These structural elements make (R)-tert-leucinol particularly valuable in the synthesis of chiral compounds with defined stereochemistry, including pharmaceuticals and fine chemicals .
Synthesis of Chiral Oxazolidinones
A notable application of (R)-tert-leucinol is its transformation into (R)-4-tert-butyl-2-oxazolidinone, which serves as a valuable chiral auxiliary in asymmetric synthesis. This conversion demonstrates the versatility of (R)-tert-leucinol as a precursor to other chiral building blocks .
The transformation involves cyclization of the amino alcohol to form the oxazolidinone ring, which can then be employed in numerous stereoselective transformations. The bulky tert-butyl group in the resulting oxazolidinone provides excellent facial selectivity in many reactions, including aldol additions, alkylations, and Diels-Alder cycloadditions .
Peptide Synthesis Applications
Parameter | Specification |
---|---|
Purity | ≥97.5% |
Specific Rotation | -34° to -40° (20°C, 589nm) (c=0.7, ethanol) |
Color | Colorless to Yellow |
Infrared Spectrum | Authentic |
Physical Form | Liquid |
Packaging | Glass Bottle |
These specifications ensure the suitability of the commercial product for research and synthetic applications requiring high enantiomeric purity .
Hazard Type | Statement |
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Skin | Causes skin irritation |
Eye | Causes serious eye irritation |
Respiratory | May cause respiratory irritation |
These hazards are typical of many organic amines and require standard laboratory safety precautions .
Related Compounds
Precursor and Derivative Relationships
(R)-Tert-leucinol is structurally related to several important compounds in organic synthesis:
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(R)-tert-Leucine (parent amino acid): (R)-2-amino-3,3-dimethylbutanoic acid
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(R)-4-tert-butyl-2-oxazolidinone (derivative): A cyclic urethane formed from (R)-tert-leucinol
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(R)-tert-Leucine hydrochloride: The hydrochloride salt of the parent amino acid, which is used in peptide synthesis
The relationship between these compounds highlights the synthetic utility of (R)-tert-leucinol as both a target compound and a precursor to other valuable chiral building blocks .
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